4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile
Overview
Description
4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CCT137690 and is a potent inhibitor of the protein kinase CHK1. CHK1 is a critical regulator of the cell cycle, and its inhibition has been shown to induce DNA damage and cell death in cancer cells.
Scientific Research Applications
Hair Growth and Sebum Production
One notable application of 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile, as reported by Hu et al. (2007), is its potent ability to stimulate hair growth and reduce sebum production. This was demonstrated in a male C3H mouse model for hair growth and a male Syrian hamster ear model for sebum reduction, highlighting its potential in dermatological treatments (Hu et al., 2007).
Dermatological Indications
Li et al. (2008) described a related compound, 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-0998425), as a novel, nonsteroidal androgen receptor antagonist. It's particularly noted for its potential in controlling sebum and treating androgenetic alopecia, with potent, selective activity and rapid systemic metabolism, which reduces the risk of systemic side effects (Li et al., 2008).
Lithium Ion Battery Improvement
Huang et al. (2014) utilized a derivative of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for high voltage lithium-ion batteries. This addition notably improved the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, indicating its usefulness in enhancing the performance of lithium-ion batteries (Huang et al., 2014).
properties
IUPAC Name |
4-[(1R,2S)-2-cyanocyclohexyl]oxy-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c16-15(17,18)13-7-12(6-5-10(13)8-19)21-14-4-2-1-3-11(14)9-20/h5-7,11,14H,1-4H2/t11-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJGHPDXAXFKDW-SMDDNHRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)OC2=CC(=C(C=C2)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C#N)OC2=CC(=C(C=C2)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469407 | |
Record name | (trans)-(+)-4-(2-Cyano-cyclohexyloxy)-2-trifluoromethyl-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile | |
CAS RN |
956004-50-5 | |
Record name | (trans)-(+)-4-(2-Cyano-cyclohexyloxy)-2-trifluoromethyl-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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